molecular formula C17H24FN3O B2583485 1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane CAS No. 825607-25-8

1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane

Cat. No.: B2583485
CAS No.: 825607-25-8
M. Wt: 305.397
InChI Key: FCJZTQDHXSZJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane is a useful research compound. Its molecular formula is C17H24FN3O and its molecular weight is 305.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Enzyme Inhibition Properties

  • Synthesis and Biological Evaluation of Anticancer Agents : A study by (Tuğrak et al., 2019) explored the synthesis of new mono Mannich bases, including compounds with 1-(2-fluorophenyl)piperazine. These compounds showed potential cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes, suggesting their use in anticancer and enzyme inhibition research.

Synthesis and Biological Activity

  • Development of Fluorine-18-Labeled Antagonists : Research by (Lang et al., 1999) involved the synthesis of fluorinated derivatives of WAY 100635 using 1-(2-fluorophenyl)piperazine. This study's focus was on radiolabeling these compounds with fluorine-18 and evaluating their biological properties, contributing to medical imaging and pharmacology research.

Structural and Coordination Chemistry

  • Structural Dynamics in Coordination Chemistry : In a study by (Hawes et al., 2016), a long and flexible piperazine-derived ligand was used in synthesizing coordination polymer materials. This research provides insights into the structural dynamics of such ligands, including 1-(2-fluorophenyl)piperazine, in coordination chemistry.

Neuropharmacology

  • Pharmacology of a δ-Opioid Receptor Agonist : (Hudzik et al., 2011) conducted a study on 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)-piperazin-1-yl]methyl}-N,N-diethylbenzamide (AZD2327), a selective agonist of the δ-opioid receptor. This study contributes to the understanding of the neuropharmacological applications of compounds related to 1-(2-fluorophenyl)piperazine.

Drug Synthesis and Analysis

  • Quality Control and Stability Studies of New CVS Disorder Agent : (Dwivedi et al., 2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a new compound, which is crucial for ensuring the efficacy and safety of drugs synthesized from piperazine derivatives.

Antibacterial Properties

  • Synthesis and Structure-Activity Relationships of Antibacterials : A study by (Ziegler et al., 1990) synthesized 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, employing piperazines like 1-(2-fluoromethyl)piperazine. This research contributes to the understanding of the antibacterial properties of piperazine derivatives.

Synthesis and Medicinal Chemistry

  • Synthesis of Dopamine Reuptake Inhibitor : (Haka & Kilbourn, 1990) described the preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, using 1-(2-fluorophenyl)piperazine. This research contributes to the synthesis and understanding of compounds with potential applications in treating neurological disorders.

Properties

IUPAC Name

azepan-1-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c18-15-7-3-4-8-16(15)19-11-13-21(14-12-19)17(22)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJZTQDHXSZJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.